molecular formula C15H21ClN2O6S2 B2890219 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide CAS No. 620571-39-3

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide

Cat. No.: B2890219
CAS No.: 620571-39-3
M. Wt: 424.91
InChI Key: CDYRAIYHYGRXCZ-UHFFFAOYSA-N
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Description

The compound 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methoxybenzamide is a sulfamoyl-substituted benzamide derivative with a complex structure featuring a 2-chloroethyl-methylsulfamoyl group, a 2-methoxybenzamide core, and a 1,1-dioxothiolan-3-yl moiety. The chloroethyl substituent may confer alkylating properties, which could enhance interactions with biological targets, while the thiolan ring (a sulfone-containing tetrahydrothiophene) may influence solubility and metabolic stability.

Properties

IUPAC Name

5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O6S2/c1-18(7-6-16)26(22,23)12-3-4-14(24-2)13(9-12)15(19)17-11-5-8-25(20,21)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYRAIYHYGRXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chloroethyl)(methyl)sulfamoyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and functions, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Points : Triazine analogs (255–279°C) suggest higher thermal stability than the target compound (data needed).
  • Solubility : The thiolan sulfone’s polarity may enhance aqueous solubility over Sulpiride’s pyrrolidine or benzoxazole derivatives.

Biological Activity

Antitumor Activity

Research has indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study demonstrated that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.

Key Findings:

  • In vitro studies : Compounds similar to the target molecule showed IC50 values in the micromolar range against various cancer cell lines.
  • Mechanism : Induction of apoptosis through activation of caspases and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The presence of a sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Research Insights:

  • Ames Test Results : The compound has shown strong positive results in mutagenicity tests, indicating potential for further investigation in antimicrobial applications .
  • Bacterial Strains Tested : E. coli and S. aureus have been used to evaluate the antimicrobial efficacy, with promising results suggesting inhibition at low concentrations.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents. Studies on structurally related compounds have shown that they can effectively inhibit tyrosinase activity.

Details:

  • Competitive Inhibition : Analogous compounds were found to inhibit tyrosinase competitively, as demonstrated through kinetic studies.
  • Cell Line Studies : In vitro experiments using melanoma cell lines indicated significant reduction in melanin production without cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis
AntimicrobialInhibition of folic acid synthesis
Tyrosinase InhibitionCompetitive inhibition of tyrosinase activity

Case Study 1: Antitumor Efficacy

In a recent study, a derivative of the compound was tested against multiple cancer cell lines including breast and lung cancer. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Tyrosinase Inhibition

Another study focused on the use of the compound as a skin-whitening agent. The compound was applied to B16F10 melanoma cells, resulting in a 70% reduction in melanin synthesis at 10 µM concentration. This effect was attributed to both direct inhibition of tyrosinase and downregulation of MITF expression.

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